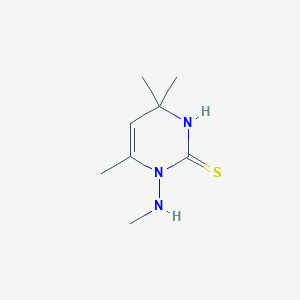![molecular formula C21H20O6 B14633777 4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-70-4](/img/structure/B14633777.png)
4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-7-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-7-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4H-chromen-4-one and 5-phenoxypentanol.
Etherification: The 5-phenoxypentanol is reacted with 4H-chromen-4-one under basic conditions to form the ether linkage at the 7-position of the chromene ring.
Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position of the chromene ring.
Oxidation: Finally, the compound undergoes oxidation to form the 4-oxo group, completing the synthesis of 4-Oxo-7-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-7-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The phenoxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
4-Oxo-7-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Oxo-7-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-7-((5-phenoxypentyl)sulfanyl)-4H-chromene-2-carboxylic acid: A similar compound with a sulfanyl group instead of an oxy group.
4-Oxo-7-((5-phenoxypentyl)thio)-4H-chromene-2-carboxylic acid: Another derivative with a thio group.
Uniqueness
4-Oxo-7-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid is unique due to its specific structural features, such as the phenoxypentyl ether linkage and the carboxylic acid group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
53873-70-4 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-oxo-7-(5-phenoxypentoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C21H20O6/c22-18-14-20(21(23)24)27-19-13-16(9-10-17(18)19)26-12-6-2-5-11-25-15-7-3-1-4-8-15/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,23,24) |
InChI Key |
KUIJFLIDXGXRFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


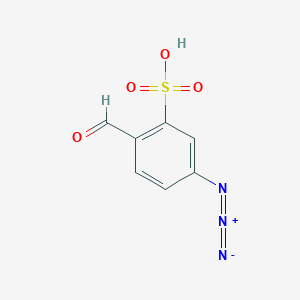
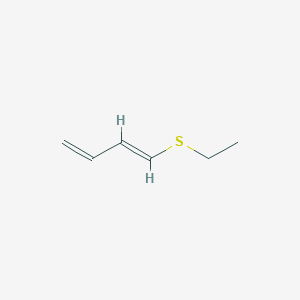
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)
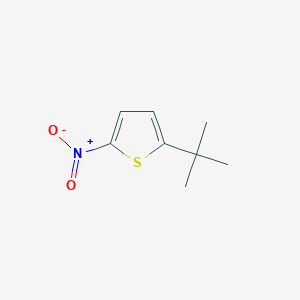
![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)
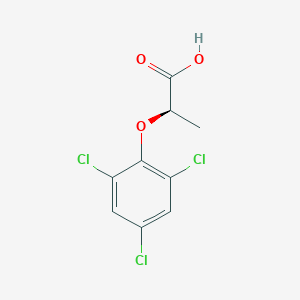
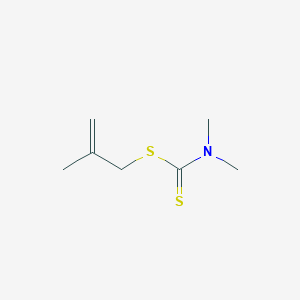
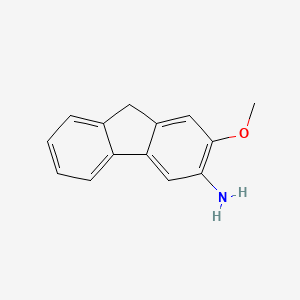
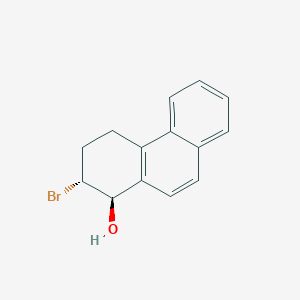
![1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol](/img/structure/B14633750.png)
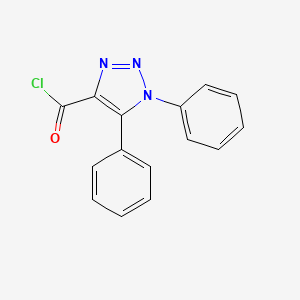
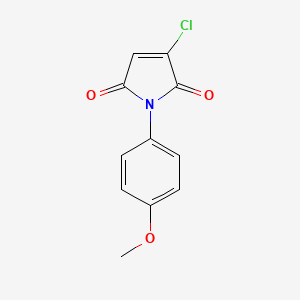
![Difluoro[bis(trifluoromethyl)]germane](/img/structure/B14633757.png)
